molecular formula C13H8FN3O B4244823 4-cyano-2-fluoro-N-3-pyridinylbenzamide

4-cyano-2-fluoro-N-3-pyridinylbenzamide

Cat. No.: B4244823
M. Wt: 241.22 g/mol
InChI Key: OTOCXHRRMHFJQL-UHFFFAOYSA-N
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Description

4-Cyano-2-fluoro-N-3-pyridinylbenzamide is a benzamide derivative characterized by a cyano group at the 4-position, a fluorine atom at the 2-position of the benzene ring, and a pyridin-3-yl substituent on the amide nitrogen. The electron-withdrawing cyano and fluoro groups may enhance metabolic stability and influence binding interactions, while the pyridinyl moiety could contribute to solubility and target specificity.

Properties

IUPAC Name

4-cyano-2-fluoro-N-pyridin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O/c14-12-6-9(7-15)3-4-11(12)13(18)17-10-2-1-5-16-8-10/h1-6,8H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOCXHRRMHFJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 4-cyano-2-fluoro-N-3-pyridinylbenzamide and related benzamide derivatives (data inferred from patent and chemical databases):

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound 4-CN, 2-F, pyridin-3-yl amide ~265.25 (calculated) Not reported Combines cyano, fluoro, and pyridinyl groups; potential for dual H-bonding.
4-Cyano-N-[2-cyano-5-[[...]phenyl]-2-methyl-benzamide () 4-CN, 2-CH₃, dichloro/tetrafluoroethylphenyl ~580–600 (estimated) Not reported Bulky halogenated substituents; likely higher lipophilicity.
3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide () 3-F, 4-F, pyridin-3-yl-oxymethyl ~340.31 (calculated) Not reported Dual fluoro substituents; ether-linked pyridinyl group may reduce rigidity.
2-Chloro-N-{[2-(4-fluorophenyl)pyridin-3-yl]methyl}benzamide () 2-Cl, 4-F-phenyl, pyridin-3-ylmethyl ~355.79 (calculated) Not reported Chloro substituent; flexible methylene linker between pyridine and benzamide.
4-Fluoro-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide () 4-F, thiourea-linked 3-methylpyridin-2-yl ~303.34 (calculated) Not reported Thiourea bridge; methylpyridine may alter steric interactions.

Substituent Effects on Physicochemical Properties

  • Cyano vs. Halogen Groups: The cyano group in this compound enhances polarity compared to chloro or methyl substituents (e.g., ’s 2-chloro analog). This may improve aqueous solubility but reduce membrane permeability.
  • Fluorine Position : The 2-fluoro substitution in the target compound contrasts with 3- or 4-fluoro positions in analogs (e.g., ’s 3-fluoro derivative). Ortho-fluorine may induce steric hindrance, affecting binding pocket interactions.
  • Pyridinyl Linkage : Direct N-pyridinyl attachment (target compound) vs. ether or methylene linkages () influences conformational flexibility. Rigid pyridinyl-amide bonds may favor target selectivity.

Research Implications and Limitations

Current data gaps include experimental binding affinities, solubility, and pharmacokinetic profiles for this compound. For instance, thiourea-linked benzamides () show distinct hydrogen-bonding capacities compared to carboxamide-linked compounds. Further studies should prioritize synthesizing the target compound and benchmarking it against these analogs in vitro.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-cyano-2-fluoro-N-3-pyridinylbenzamide, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via multi-step organic reactions, including substitution, reduction, and condensation. For example:

  • Substitution : React a fluorinated nitrobenzene derivative (e.g., 3-chloro-4-fluoronitrobenzene) with a pyridinyl alcohol under alkaline conditions to form intermediates .
  • Reduction : Use iron powder under acidic conditions to reduce nitro groups to amines .
  • Condensation : Employ condensing agents (e.g., DCC or EDC) to link the amine intermediate with cyanoacetic acid derivatives .
    • Optimization : Adjust temperature (e.g., 60–80°C for substitution), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd for cross-coupling) to improve yield and purity. Monitor reactions via TLC or HPLC .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., fluorine at C2, cyano at C4) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 267.20 g/mol for related compounds) and fragmentation patterns .
  • HPLC : Assess purity (>95% by area normalization) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?

  • Answer : Contradictions may arise from:

  • Impurities : Validate purity via HPLC or LC-MS to exclude confounding byproducts .
  • Assay Conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. HeLa). For enzyme inhibition studies, confirm target specificity using knockout models .
  • Solubility Issues : Use co-solvents (e.g., DMSO ≤0.1%) or formulate as nanoparticles to improve bioavailability .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?

  • Answer :

  • Substituent Scanning : Synthesize analogs with halogens (Cl, Br), alkyl groups, or heterocycles at the benzamide core. Compare IC50_{50} values in target assays (e.g., kinase inhibition) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with targets like acetyl-CoA carboxylase or EGFR .
  • Data Tables :
DerivativeSubstituentIC50_{50} (nM)Target
A -F, -CN12.5EGFR
B -Cl, -OCH3_345.8ACC

Q. How can researchers mitigate challenges in achieving regioselective functionalization of the pyridinyl moiety in this compound?

  • Answer :

  • Directing Groups : Install temporary directing groups (e.g., -Bpin) to guide electrophilic substitution at specific positions .
  • Protection/Deprotection : Use silyl ethers or tert-butyl groups to block reactive sites during synthesis .
  • Cross-Coupling : Apply Suzuki-Miyaura or Buchwald-Hartwig reactions with Pd catalysts for C–N or C–C bond formation .

Q. What are the best practices for evaluating the metabolic stability of this compound in preclinical studies?

  • Answer :

  • In Vitro Assays : Use liver microsomes (human/rat) to measure half-life (t1/2t_{1/2}) and intrinsic clearance .
  • Metabolite ID : Perform LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • CYP Inhibition : Screen against CYP3A4/2D6 to assess drug-drug interaction risks .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results between 2D cell monolayers and 3D organoid models for this compound?

  • Answer :

  • 3D Model Complexity : Organoids mimic in vivo tumor microenvironments (hypoxia, cell-cell interactions), which may reduce drug penetration .
  • Dosage Adjustments : Re-evaluate IC50_{50} using spheroid-adapted protocols (e.g., longer exposure times).
  • Imaging Validation : Use confocal microscopy to track compound distribution in organoids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-cyano-2-fluoro-N-3-pyridinylbenzamide
Reactant of Route 2
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4-cyano-2-fluoro-N-3-pyridinylbenzamide

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